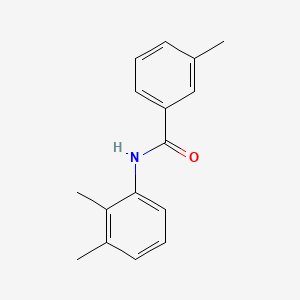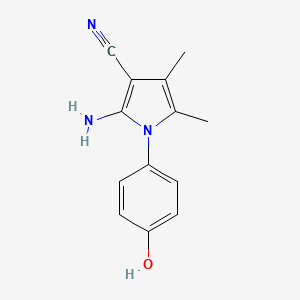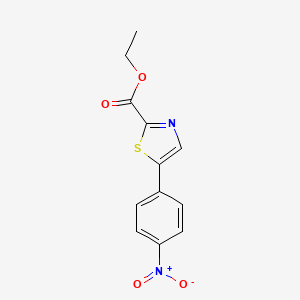
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H20ClFN2O3S and its molecular weight is 410.89. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has shown that acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, closely related to the mentioned compound, demonstrate moderate antibacterial potentials against various bacterial strains. For instance, a study synthesized acetamide derivatives and evaluated their antibacterial effectiveness, revealing that certain compounds among these derivatives were active growth inhibitors of bacteria like Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017). This suggests the potential of the mentioned compound in antibacterial research and development.
Pharmacological Evaluation
Another study synthesized N-substituted derivatives of 2-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide and evaluated their antibacterial and anti-enzymatic potentials. This research found that specific derivatives showed good inhibitory activity against gram-negative bacterial strains, pointing to the potential pharmacological applications of such compounds (Nafeesa et al., 2017).
Cytotoxic Activity
Sulfonamide derivatives, sharing functional groups with the compound , have been synthesized and evaluated for their anticancer activity against various cancer cell lines. For example, certain sulfonamide derivatives exhibited potent cytotoxic activity against breast cancer (MDA-MB-231) and colon cancer (HT-29) cell lines, highlighting the compound's potential in cancer research (Ghorab et al., 2015).
Enzyme Inhibition for Alzheimer’s Disease
Derivatives of similar structures were synthesized to evaluate new drug candidates for Alzheimer’s disease, focusing on enzyme inhibition activity against acetylcholinesterase (AChE). Such studies indicate the compound’s potential utility in developing treatments for neurodegenerative diseases (Rehman et al., 2018).
Mecanismo De Acción
Target of Action
The primary target of this compound is B-cell lymphoma 6 protein (BCL6) . BCL6 is a transcriptional repressor that plays a crucial role in the proliferation of cancer cells, particularly in diffuse large B-cell lymphoma (DLBCL) .
Mode of Action
The compound operates on a mechanism known as induced proximity . It is a bifunctional molecule designed to connect BCL6 with a transcriptional activator, thereby reactivating the apoptotic pathway in cancer cells . This compound forms a complex with BCL6 and the transcriptional activator BRD4, which strongly activates the genes that were originally silenced by BCL6, including those involved in the apoptotic pathway .
Biochemical Pathways
The compound affects the apoptotic pathway, a process of programmed cell death that maintains homeostasis in the body . By reactivating this pathway, the compound can induce apoptosis in cancer cells, particularly those expressing BCL6 . In addition, the compound also downregulates the expression of the oncogene MYC .
Result of Action
The compound effectively kills BCL6-expressing DLBCL cells in vitro, including those resistant to chemotherapy and those with TP53 mutations . This suggests that the compound has the potential to become a new class of anticancer molecules .
Propiedades
IUPAC Name |
2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]-N-(4-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3S/c20-14-4-10-18(11-5-14)27(25,26)23-12-2-1-3-17(23)13-19(24)22-16-8-6-15(21)7-9-16/h4-11,17H,1-3,12-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFGTMBGBRRGPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC(=O)NC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Methylpiperazin-1-yl)-2-(pyridin-2-yl)thieno[2,3-d]pyrimidine-5-carboxylic acid dihydrochloride](/img/structure/B2457838.png)
![2-(4-chlorophenyl)-3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-1H-indole](/img/structure/B2457839.png)
![2-Amino-3H-pyrimido[4,5-B]indol-4(9H)-one](/img/structure/B2457841.png)
![1,3-dimethyl-5-(propylthio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2457844.png)





![2-Amino-4lambda5-[1,2,4]thiadiazolo[2,3-a]pyridin-4-ylium chloride](/img/structure/B2457855.png)

![(3-Chloro-4-fluorophenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2457857.png)
